molecular formula C20H21NO5 B8608495 methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate

methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate

Cat. No.: B8608495
M. Wt: 355.4 g/mol
InChI Key: VDYDDLNRDCJPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate is a complex organic compound that features a morpholine ring, a benzoate ester, and a phenylmethyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate typically involves multiple steps. One common method starts with the esterification of 5-hydroxy-2-benzoic acid with methanol to form methyl 5-hydroxy-2-benzoate. This intermediate is then subjected to a nucleophilic substitution reaction with benzyl chloride to introduce the phenylmethyl ether group. The final step involves the reaction of the resulting compound with morpholine and a suitable coupling agent, such as carbonyldiimidazole, to form the morpholinylcarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The phenylmethyl ether group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The morpholinylcarbonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate involves its interaction with specific molecular targets. The morpholinylcarbonyl group can interact with enzymes or receptors, modulating their activity. The phenylmethyl ether group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(bromomethyl)benzoate
  • Methyl 4-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate

Uniqueness

methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate is unique due to its combination of a morpholine ring and a phenylmethyl ether group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate

InChI

InChI=1S/C20H21NO5/c1-24-20(23)17-13-16(19(22)21-9-11-25-12-10-21)7-8-18(17)26-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3

InChI Key

VDYDDLNRDCJPLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)N2CCOCC2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (0.61 ml, 6.99 mmol) was added dropwise to a stirred solution of 3-[(methyloxy)carbonyl]-4-[(phenylmethyl)oxy]benzoic acid (may be prepared as described in Description 49; 400 mg, 1.40 mmol) in dichloromethane (10 ml) and dimethylformamide (3 drops) at room temperature. The mixture was stirred at room temperature for 1 h. The solvent was removed. The residue was dissolved in dichloromethane (5 ml). This mixture was added to a solution of morpholine (609 mg, 6.99 mmol) in dichloromethane (5 ml). The mixture was stirred at room temperature for 2 h. Water (60 ml) was added and the mixture was extracted with dichloromethane (3×60 ml). The organic phase was washed with saturated brine (50 ml), dried over sodium sulfate, and evaporated in vacuo to give the crude product as colourless oil. The crude product was loaded onto a silica gel column and was eluted with dichloromethane/methanol=20:1 to yield the title compound as a colourless oil. 450 mg.
Quantity
0.61 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
609 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.